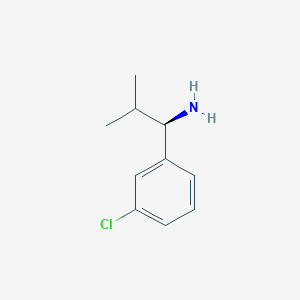

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

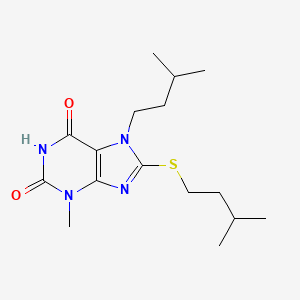

The compound “N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is a derivative of chromen-6-yl nicotinamide, which is a class of compounds known for their diverse biological activities . The presence of the isopropylphenyl group might influence its properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the isopropylphenyl and chromen-6-yl groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo electrophilic substitution reactions . The presence of the isopropylphenyl and chromen-6-yl groups could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the isopropylphenyl and chromen-6-yl groups. For example, similar compounds often exhibit solid physical form and are stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Oxidative Metabolism and Inhibition

Nicotinamide, a structurally related compound to N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide, has been shown to inhibit the oxidative metabolism of substrates by hepatic microsomal mixed-function oxidase. This inhibition can affect the metabolism of substances like aminopyrine and aniline, indicating nicotinamide's potential regulatory impact on enzymatic activities within liver microsomes (Schenkman, Ball, & Estabrook, 1967).

Cellular Energy Metabolism

Nicotinamide plays a crucial role in cellular energy metabolism, affecting cellular survival and longevity. It is involved in multiple pathways tied to cellular survival and death, influencing oxidative stress, and modulating cellular pathways like those involving forkhead transcription factors, sirtuins, and poly (ADP-ribose) polymerase. These pathways are critical in managing conditions related to immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Fluorescence in Biochemical Assays

A fluorescent analog of nicotinamide adenine dinucleotide has been developed, demonstrating nicotinamide's utility in biochemical assays. This analog can be used to study the enzymatic activities involving nicotinamide adenine dinucleotide, potentially offering insights into the metabolic processes that N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide could influence (Barrio, Secrist, & Leonard, 1972).

Herbicidal Activity and Synthesis

Research on compounds derived from nicotinic acid, closely related to nicotinamide, reveals potential applications in developing herbicides. The design and synthesis of N-(arylmethoxy)-2-chloronicotinamides exhibit significant herbicidal activity against certain plant species, suggesting a pathway for agricultural applications of compounds related to N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide (Yu et al., 2021).

Antioxidant Properties

Nicotinamide demonstrates significant antioxidant properties, protecting against oxidative damage in rat brain mitochondria. This suggests that N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide may also possess antioxidant capabilities, potentially offering protective benefits against oxidative stress-related cellular damage (Kamat & Devasagayam, 1999).

Eigenschaften

IUPAC Name |

N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15(2)16-5-7-17(8-6-16)23-13-21(27)20-12-19(9-10-22(20)29-23)26-24(28)18-4-3-11-25-14-18/h3-15H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUDMRJNWQTWDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-3,5,6-trichloropyridine-2-carboxylate](/img/structure/B2995698.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2995700.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide](/img/structure/B2995707.png)

![2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2995708.png)

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2995710.png)

![7-bromo-2-(3-ethoxy-2-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2995713.png)

![N-Ethyl-N-[2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2995717.png)